molecular formula C16H21NO5 B4001775 oxalic acid;N-[2-(2-prop-2-enylphenoxy)ethyl]prop-2-en-1-amine

oxalic acid;N-[2-(2-prop-2-enylphenoxy)ethyl]prop-2-en-1-amine

Cat. No.: B4001775
M. Wt: 307.34 g/mol
InChI Key: LPVVHUVTTKIIPU-UHFFFAOYSA-N
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Description

Oxalic acid;N-[2-(2-prop-2-enylphenoxy)ethyl]prop-2-en-1-amine is a complex organic compound that combines the properties of oxalic acid and an amine derivativeIt is a white crystalline solid that forms a colorless solution in water

Scientific Research Applications

Oxalic acid;N-[2-(2-prop-2-enylphenoxy)ethyl]prop-2-en-1-amine has diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;N-[2-(2-prop-2-enylphenoxy)ethyl]prop-2-en-1-amine typically involves a multi-step process. The initial step often includes the preparation of oxalic acid through the oxidation of carbohydrates or ethylene glycol. The amine derivative can be synthesized through a series of reactions involving the alkylation of phenol with allyl bromide, followed by the reaction with ethylene oxide and subsequent amination .

Industrial Production Methods

Industrial production of oxalic acid involves the oxidation of carbohydrates using nitric acid or air in the presence of vanadium pentoxide. The amine derivative is produced through large-scale organic synthesis techniques, including continuous flow reactors to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Oxalic acid;N-[2-(2-prop-2-enylphenoxy)ethyl]prop-2-en-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve controlled temperatures and pressures to optimize yield and selectivity .

Major Products Formed

Major products formed from these reactions include various oxides, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of oxalic acid;N-[2-(2-prop-2-enylphenoxy)ethyl]prop-2-en-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to active sites or modifying protein structures. The phenoxy and amine groups play crucial roles in these interactions, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Properties

IUPAC Name

oxalic acid;N-[2-(2-prop-2-enylphenoxy)ethyl]prop-2-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO.C2H2O4/c1-3-7-13-8-5-6-9-14(13)16-12-11-15-10-4-2;3-1(4)2(5)6/h3-6,8-9,15H,1-2,7,10-12H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPVVHUVTTKIIPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=C1OCCNCC=C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
oxalic acid;N-[2-(2-prop-2-enylphenoxy)ethyl]prop-2-en-1-amine
Reactant of Route 2
oxalic acid;N-[2-(2-prop-2-enylphenoxy)ethyl]prop-2-en-1-amine
Reactant of Route 3
oxalic acid;N-[2-(2-prop-2-enylphenoxy)ethyl]prop-2-en-1-amine
Reactant of Route 4
oxalic acid;N-[2-(2-prop-2-enylphenoxy)ethyl]prop-2-en-1-amine
Reactant of Route 5
oxalic acid;N-[2-(2-prop-2-enylphenoxy)ethyl]prop-2-en-1-amine
Reactant of Route 6
oxalic acid;N-[2-(2-prop-2-enylphenoxy)ethyl]prop-2-en-1-amine

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